molecular formula C22H26N2O5S B4385361 N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4385361
M. Wt: 430.5 g/mol
InChI Key: XGVCLPYFKBMHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a sulfonyl group, and an acetyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-ethoxybenzenesulfonyl chloride, under basic conditions.

    Acetylation of the Phenyl Group: The acetyl group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.

    Coupling Reactions: The final step involves coupling the acetylated phenyl group with the sulfonyl piperidine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Sulfides or thiols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

    Biological Research: It may be used as a probe or tool compound in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group could play a role in binding to active sites, while the piperidine ring might influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide
  • N-(3-acetylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
  • N-(3-acetylphenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-morpholinecarboxamide

Uniqueness

N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-3-29-20-7-9-21(10-8-20)30(27,28)24-13-11-17(12-14-24)22(26)23-19-6-4-5-18(15-19)16(2)25/h4-10,15,17H,3,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVCLPYFKBMHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-ACETYLPHENYL)-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.